5-Benzyl-1,2,4-oxadiazol-3-amine

Anti-inflammatory In Vivo Pharmacology Oxadiazole

Medicinal chemistry programs require validated starting points to de-risk SAR exploration. Substituting with other oxadiazole isomers (e.g., CAS 31803-00-6) unpredictably alters biological targets and activity. - **Validated in vivo efficacy:** Active in carrageenan-induced paw edema model (5-50 mg/kg/day oral). - **Reliable building block:** Susceptible to oxidation and substitution; ideal for focused library synthesis. - **Analytical utility:** Documented purity specifications support HPLC method development and control compound use.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
CAS No. 35604-35-4
Cat. No. B3262452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzyl-1,2,4-oxadiazol-3-amine
CAS35604-35-4
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NC(=NO2)N
InChIInChI=1S/C9H9N3O/c10-9-11-8(13-12-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12)
InChIKeyIYGOAQQRJOCCBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Benzyl-1,2,4-oxadiazol-3-amine: Defined Heterocyclic Scaffold


5-Benzyl-1,2,4-oxadiazol-3-amine is a heterocyclic compound with the molecular formula C9H9N3O and a molecular weight of 175.19 g/mol [1]. It features a 1,2,4-oxadiazole ring substituted with a benzyl group at the 5-position and an amino group at the 3-position [2]. This specific arrangement distinguishes it from other oxadiazole isomers and provides a defined platform for exploring structure-activity relationships (SAR) and developing new derivatives with tailored properties .

Scaffold Defined 1,2,4-oxadiazole core for SAR exploration
Reactivity Free 3-amino group enables oxidation and substitution chemistry
Procurement Commercially available with documented purity and safety data

5-Benzyl-1,2,4-oxadiazol-3-amine: Risks of Generic Interchangeability


Generic substitution of 5-Benzyl-1,2,4-oxadiazol-3-amine with other 1,2,4-oxadiazole derivatives or different oxadiazole isomers is not advisable due to significant and predictable differences in biological activity and physicochemical properties. For example, the 1,3,4-oxadiazole isomer (5-Benzyl-1,3,4-oxadiazol-2-amine, CAS 31803-00-6) has distinct electronic properties and was found to be a substrate for a different patent application, indicating divergent biological targets [1]. Furthermore, subtle modifications on the phenyl ring or the alpha-carbon of the benzyl group in 1,2,4-oxadiazoles can dramatically alter their activity profile, as demonstrated by a series of analogs that completely lacked diuretic activity [2]. These findings underscore that even seemingly minor structural changes within the same oxadiazole class can lead to a complete loss of desired function, making direct replacement without rigorous re-validation a high-risk proposition.

Isomer divergence

1,3,4-Oxadiazole isomers may target distinct biological pathways; direct swap can lead to loss of activity.

Ring modification sensitivity

Minor phenyl or α-carbon substitutions can abolish function; SAR profiles do not transfer predictably.

5-Benzyl-1,2,4-oxadiazol-3-amine: Comparator Evidence Guide


In Vivo Anti-inflammatory Efficacy

The 3-amino-5-benzyl-1,2,4-oxadiazole scaffold, of which 5-Benzyl-1,2,4-oxadiazol-3-amine is the prototypical unsubstituted member, is explicitly claimed for its utility as an anti-inflammatory agent [1]. In vivo efficacy has been demonstrated in a rat carrageenan-induced paw edema model, a standard assay for acute inflammation. The patent specification indicates effective oral dosage ranges from 5 to 50 mg/kg/day, with a preferred range of 5 to 25 mg/kg/day [1].

In vivo model response
Class-level inference
Target: 5–50 mg/kg/day p.o. (pref. 5–25) Vehicle: control
Reported paw edema model endpoint context
Data from patent specification; verify in target assay
Anti-inflammatory In Vivo Pharmacology Oxadiazole

Synthetic Intermediate for Diverse Transformations

5-Benzyl-1,2,4-oxadiazol-3-amine is a versatile synthetic building block due to its reactive 3-amino group and the 5-benzyl substituent. Its utility as a starting material is a key differentiator from fully substituted, end-point analogs. The compound can undergo a variety of reactions including oxidation (using agents like potassium permanganate or hydrogen peroxide) and further substitution chemistry . This reactivity profile allows for the systematic exploration of chemical space, which is not possible with more complex, less tractable analogs [1].

Synthetic versatility
Class-level inference
Reactions: oxidation, substitution at 3-amino group
Supports derivatization and library synthesis
Synthetic tractability context; verify reactivity with substrates
Medicinal Chemistry Synthetic Chemistry Building Block

Physical Properties and Handling Data

The physical and safety properties of 5-Benzyl-1,2,4-oxadiazol-3-amine are well-defined in commercial technical data sheets, a practical differentiator from many research-grade analogs lacking such documentation. Key specifications include an appearance as a powder, a recommended storage temperature of +4 °C, and a purity specification of 95% from common vendors [1]. The compound is classified with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) [1].

Handling & safety
Supplier data
Appearance: powder Storage: +4 °C Purity: 95% Hazards: H302, H315, H319, H335
Supports safe procurement and laboratory handling
Data to verify via COA/SDS; lot-specific values
Chemical Procurement Physical Properties Safety Data

5-Benzyl-1,2,4-oxadiazol-3-amine: Application Scenarios


Anti-inflammatory Drug Discovery Scaffold

5-Benzyl-1,2,4-oxadiazol-3-amine is an ideal starting point for medicinal chemistry campaigns targeting novel anti-inflammatory therapeutics. Its proven in vivo anti-inflammatory activity, as established in the carrageenan-induced paw edema model with effective oral doses of 5-50 mg/kg/day [1], provides a validated biological anchor. Researchers can use this core scaffold to synthesize focused libraries, exploring substitutions on the phenyl ring or the alpha-carbon of the benzyl group to improve potency, selectivity, and pharmacokinetic properties, thereby accelerating the hit-to-lead process.

Derivatization and Probe Synthesis Intermediate

This compound serves as a robust and versatile building block for generating diverse libraries of 1,2,4-oxadiazole-containing molecules. Its established reactivity, including susceptibility to oxidation and further substitution , makes it a reliable intermediate for chemists. It is particularly well-suited for academic labs and CROs aiming to create novel chemical probes for target validation or to explore structure-activity relationships in a systematic and cost-effective manner.

Analytical and Biological Reference Standard

Given its well-defined structure, commercial availability, and documented physical properties including purity specifications [2], 5-Benzyl-1,2,4-oxadiazol-3-amine can be reliably used as an analytical reference standard. This is valuable for HPLC method development, mass spectrometry calibration, or as a control compound in biochemical and cell-based assays where a structurally defined oxadiazole is required. Its established safety profile further supports its use in routine laboratory operations.

Application
Selection Property
Validation Focus
Inflammation model scaffold research
Scaffold with reported in vivo model response
Paw edema endpoint validation; dose-response profiling
Derivatization & probe synthesis
Reactive 3-amino group for substitution chemistry
Library synthesis feasibility; reaction scope verification
Analytical reference standard
Defined purity and identity specifications
HPLC/LC-MS method calibration; control compound identity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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